Cas no 85301-77-5 (3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one)

3-tert-Butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a heterocyclic compound featuring a fused indenopyrazole core with a tert-butyl and methyl substituent. Its structural rigidity and electron-rich aromatic system make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The tert-butyl group enhances steric stability, while the pyrazolone moiety offers potential for further functionalization. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or other biologically relevant targets. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research applications.
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one structure
85301-77-5 structure
商品名:3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one
CAS番号:85301-77-5
MF:
メガワット:
CID:4660488

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one 化学的及び物理的性質

名前と識別子

    • 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI77590-10mg
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one
85301-77-5 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI77590-1mg
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one
85301-77-5 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI77590-5mg
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one
85301-77-5 >90%
5mg
$214.00 2024-04-19

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one 関連文献

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-oneに関する追加情報

Chemical Profile of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one (CAS No. 85301-77-5)

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one (CAS No. 85301-77-5) is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The compound belongs to the indeno[1,2-c]pyrazole scaffold, which is known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a tert-butyl group and a methyl substituent at specific positions enhances its molecular rigidity and influences its interactions with biological targets.

The indeno[1,2-c]pyrazole core is a fused bicyclic system consisting of an indene ring and a pyrazole ring. This structural motif is highly versatile and has been explored in various drug discovery programs due to its ability to modulate multiple biological pathways. The 3-tert-butyl substituent at the 3-position of the indeno[1,2-c]pyrazole ring contributes to the compound's lipophilicity and may play a crucial role in its binding affinity to biological receptors. Additionally, the 2-methyl group at the 2-position further fine-tunes the electronic properties of the molecule, making it more suitable for specific pharmacological interactions.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to better understand the binding mechanisms of such complex molecules. The three-dimensional structure of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one has been computationally modeled to predict its interactions with potential biological targets. These models suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic development.

In vitro studies have demonstrated that derivatives of the indeno[1,2-c]pyrazole scaffold exhibit significant anti-inflammatory properties. The tert-butyl and methyl substituents are believed to enhance the compound's ability to interact with key residues in target proteins, thereby modulating inflammatory responses. Furthermore, the fused ring system provides a stable platform for further functionalization, allowing chemists to design analogs with improved pharmacokinetic profiles and reduced toxicity.

The synthesis of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in constructing the indeno[1,2-c]pyrazole core. These synthetic strategies not only improve efficiency but also allow for scalable production, which is essential for preclinical and clinical studies.

One of the most compelling aspects of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is its potential as a lead compound for drug development. Its unique structural features make it an attractive candidate for further optimization through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced potency and selectivity.

The compound's potential therapeutic applications extend beyond anti-inflammatory effects. Preliminary studies suggest that it may also exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and progression. The ability of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one to modulate these pathways makes it a promising candidate for further investigation in oncology research.

As interest in natural product-inspired scaffolds continues to grow, compounds like 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one are being increasingly explored for their therapeutic potential. The indeno[1,2-c]pyrazole scaffold is found in several bioactive natural products, which have served as inspiration for synthetic chemists developing new drug candidates. By studying these natural products and their derivatives, researchers can gain valuable insights into how structural features influence biological activity.

The future of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one lies in its continued investigation across multiple therapeutic areas. As more data becomes available on its biological activity and pharmacokinetic properties, it will be possible to refine its chemical structure for optimal therapeutic efficacy. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating this compound from a laboratory curiosity into a viable therapeutic option.

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